2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Heck reaction, where a chlorostyrene derivative is coupled with the benzodiazole core in the presence of a palladium catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, where a suitable phenol derivative is reacted with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols, amines)
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-: A structurally similar compound with a phenol group instead of a benzodiazole core.
1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE: Another compound with a chlorophenyl group and a different core structure.
Uniqueness
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with chlorophenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H21ClN2O |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C24H21ClN2O/c1-18-6-2-5-9-23(18)28-17-16-27-22-8-4-3-7-21(22)26-24(27)15-12-19-10-13-20(25)14-11-19/h2-15H,16-17H2,1H3/b15-12+ |
InChI Key |
BVOXJWKUZMIESL-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.